molecular formula C10H13N3O2 B13180739 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13180739
M. Wt: 207.23 g/mol
InChI Key: RBTFXCNELNNSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound features a pyrimidine ring substituted with an oxazepane moiety and an aldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with oxazepane intermediates. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with an oxazepane derivative under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures such as HPLC and NMR spectroscopy are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Triethylamine, ethanol, various nucleophiles.

Major Products

Scientific Research Applications

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of acetylcholinesterase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde is unique due to its combination of the oxazepane moiety and the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and in the study of enzyme inhibition mechanisms .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(1,4-oxazepan-4-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c14-8-9-6-11-10(12-7-9)13-2-1-4-15-5-3-13/h6-8H,1-5H2

InChI Key

RBTFXCNELNNSGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.